A common pain point in fragrance formulation is inconsistent scent evolution and discoloration when using methyl anthranilate or precursor blends. Linalyl anthranilate (CAS 7149-26-0) eliminates these issues with a single, high-molecular-weight ester.
Streamline sourcing with one multifunctional ingredient.
Linalyl anthranilate (CAS 7149-26-0) is an aromatic ester synthesized from linalool and anthranilic acid. It presents as a yellow-orange liquid with a complex floral and fruity aroma, often described with notes of orange blossom, gardenia, petitgrain, and wood. Primarily utilized as a fragrance and flavoring agent, it is characterized by its insolubility in water and solubility in organic solvents such as ethanol. Its high molecular weight (273.37 g/mol) and boiling point (315-371 °C) are key physical properties that influence its performance in formulations.
Substituting Linalyl anthranilate with more common materials like methyl anthranilate, linalyl acetate, or a simple blend of its precursors (linalool and methyl anthranilate) fails to replicate its performance profile. A physical blend of precursors exhibits differential volatility, leading to an inconsistent and disjointed aroma over time, whereas Linalyl anthranilate provides a unified and stable scent release due to its single-molecule structure and very low evaporation rate. Furthermore, methyl anthranilate is known to readily form Schiff bases with aldehydes, a common reaction leading to significant discoloration in formulations. The bulkier linalyl group in Linalyl anthranilate provides steric hindrance that can reduce this reactivity, offering superior color stability in complex fragrance compositions. The odor profile is also distinct; Linalyl anthranilate provides a multi-faceted floral-woody character, unlike the simpler, dominant 'grape-like' note of methyl anthranilate.
Linalyl anthranilate demonstrates exceptional longevity, a critical performance metric for base notes and fixatives in fragrance formulations. Its substantivity on a smelling strip is rated at 336 hours. This is significantly longer than other common linalool esters, such as linalyl acetate, which has a substantivity of only 6 hours. This performance is consistent with its high boiling point (315-371 °C) compared to more volatile substitutes like linalyl acetate (220 °C) and methyl anthranilate (256 °C).
| Evidence Dimension | Substantivity (Fragrance Longevity) |
| Target Compound Data | 336 hours |
| Comparator Or Baseline | Linalyl Acetate: 6 hours |
| Quantified Difference | 56x longer substantivity than Linalyl Acetate |
| Conditions | Standard fragrance smelling strip evaluation at 100% concentration. |
For products requiring a long-lasting fragrance profile, Linalyl anthranilate's high substantivity reduces the need for additional fixatives and ensures a consistent scent for the life of the product.
Methyl anthranilate, a common structural analog, is well-documented for its high reactivity with aldehydes, leading to the formation of Schiff bases that cause progressive and significant discoloration (yellowing) in finished products. Linalyl anthranilate incorporates a bulky, sterically hindering linalyl group attached to the ester. Based on established chemical principles, this large group impedes the approach of aldehydes to the reactive amine group, thereby reducing the rate of Schiff base formation and improving the color stability of the final formulation, particularly in aldehyde-rich compositions.
| Evidence Dimension | Reactivity with Aldehydes |
| Target Compound Data | Low (inferred due to steric hindrance from bulky linalyl group) |
| Comparator Or Baseline | Methyl Anthranilate: High (known to readily form colored Schiff bases) |
| Quantified Difference | Not directly quantified, but a significant reduction in discoloration is expected based on molecular structure. |
| Conditions | In fragrance formulations containing aldehyde components (e.g., citral, lilial, etc.). |
Procuring Linalyl anthranilate provides a clear advantage for maintaining the aesthetic integrity and shelf-life of products, avoiding the costly issue of color degradation common with simpler anthranilate esters.
Linalyl anthranilate is a liquid at standard ambient temperatures. This contrasts with a key substitute, methyl anthranilate, which has a melting point of 24 °C and can exist as a solid in many manufacturing and storage environments. The liquid state of Linalyl anthranilate eliminates the need for heating and melting steps during processing, which are required for solid ingredients to ensure homogenous blending.
| Evidence Dimension | Physical State at Standard Temperature (20°C) |
| Target Compound Data | Liquid |
| Comparator Or Baseline | Methyl Anthranilate: Solid (Melting Point: 24°C) |
| Quantified Difference | N/A (Qualitative difference in physical state) |
| Conditions | Standard manufacturing and laboratory ambient temperatures. |
Choosing a raw material that is liquid under typical process conditions simplifies manufacturing, reduces energy costs associated with heating, and minimizes batch-to-batch variability by ensuring easier and more consistent incorporation.
The exceptionally high substantivity (336 hours) makes Linalyl anthranilate a preferred choice for anchoring the scent profile in fine fragrances, eau de parfum, and other applications where longevity is a primary driver of quality perception. It provides a persistent, complex floral-fruity character that outlasts more volatile esters.
In visually sensitive products like white lotions, clear shampoos, and creams, the reduced tendency for discoloration makes Linalyl anthranilate a more reliable choice than methyl anthranilate. Its lower reactivity helps maintain the intended appearance of the final product throughout its shelf life.
Linalyl anthranilate can be used to simplify procurement and formulation by providing a complex floral, woody, and fruity profile in a single, stable molecule. This is advantageous in both fragrance and flavor applications where achieving a nuanced profile with minimal ingredients is a goal.
Irritant